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Compound of Interest

Compound Name: L-Threonine-13C4,15N,d5

Cat. No.: B12057463

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine-13C4,>N,ds is a stable isotope-labeled (SIL) form of the essential amino acid L-
threonine. In this molecule, all four carbon atoms are replaced with carbon-13 (13C), the
nitrogen atom is replaced with nitrogen-15 (*>N), and five hydrogen atoms are replaced with
deuterium (ds). This extensive labeling makes it a powerful tool in metabolic research and
guantitative proteomics, primarily for use as a tracer in metabolic flux analysis and as an
internal standard in mass spectrometry-based applications. Its high isotopic purity and
significant mass shift from its unlabeled counterpart ensure accurate and sensitive detection in
complex biological matrices.

This guide provides a comprehensive overview of L-Threonine-13Ca4,1°N,ds, including its
properties, applications, and detailed experimental protocols.

Core Properties

The fundamental characteristics of L-Threonine-13Ca,>N,ds are summarized below. These
values are aggregated from various suppliers and should be confirmed with the specific
product's certificate of analysis.
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Property Value

Chemical Formula 13C4H4Ds*>NOs3

Molecular Weight Approximately 129.11 g/mol

Isotopic Purity (13C) =99 atom %

Isotopic Purity (*°N) > 98 atom %

Isotopic Purity (D) > 98 atom %

Appearance White to off-white solid

Melting Point Approximately 256 °C (decomposes)

(2S,3R)-2-Amino-3-hydroxybutyric acid-

Synonyms
ynony 13C4,°N,ds

Applications in Research

The unique isotopic composition of L-Threonine-13C4,2°N,ds makes it an invaluable tool in
several advanced research applications.

Metabolic Flux Analysis (MFA)

Stable isotope tracers are fundamental to metabolic flux analysis, a technique used to quantify
the rates of metabolic reactions within a biological system. By introducing L-Threonine-
13C4,%5N,ds into cell culture or in vivo models, researchers can trace the metabolic fate of
threonine through various biochemical pathways. The incorporation of 13C and *°N into
downstream metabolites can be monitored by mass spectrometry, providing a detailed map of
metabolic activity. This is particularly relevant for studying threonine metabolism and its
connections to other pathways, such as the synthesis of glycine and acetyl-CoA.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for
quantitative proteomics.[1] While arginine and lysine are the most commonly used amino acids
in SILAC, other essential amino acids like threonine can also be employed. In a typical SILAC
experiment, one population of cells is grown in a "light" medium containing natural threonine,
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while another is grown in a "heavy" medium containing L-Threonine-13Ca,15N,ds. After a specific
number of cell divisions to ensure complete incorporation, the cell populations can be
subjected to different experimental conditions.[2] The protein lysates are then combined,
digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light
peptides allows for the accurate relative quantification of thousands of proteins.[2]

Internal Standard for Mass Spectrometry

Due to its chemical identity with endogenous L-threonine and its distinct mass, L-Threonine-
13C4,°N,ds is an ideal internal standard for the accurate quantification of L-threonine in
biological samples such as plasma, serum, and tissue extracts.[3] When added to a sample at
a known concentration at the beginning of the sample preparation process, it co-elutes with the
unlabeled analyte during chromatography and is detected at a different mass-to-charge ratio
(m/z) in the mass spectrometer. This allows for the correction of variability introduced during
sample preparation and analysis, leading to highly accurate and precise quantification.[3][4]

Signaling Pathways and Metabolic Context

Threonine metabolism is intricately linked to several key cellular signaling pathways. L-
Threonine-13C4,>N,ds can be used to probe the dynamics of these pathways under various
physiological and pathological conditions.

Threonine is an essential amino acid that plays a crucial role in protein synthesis and other
metabolic functions.[5] It can be metabolized through several pathways, with the threonine
dehydrogenase pathway being a major route of degradation, producing glycine and acetyl-
CoA.[6] These products are central to cellular metabolism, with acetyl-CoA entering the
tricarboxylic acid (TCA) cycle for energy production and glycine participating in one-carbon
metabolism.[6]

Threonine has also been shown to influence key signaling pathways that regulate cell growth,
proliferation, and metabolism, including the PI3K/Akt, MAPKs, and mTOR pathways.[6][7] For
instance, L-threonine can stimulate the G1/S phase transition in mouse embryonic stem cells
through these signaling cascades.[6]
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Figure 1: Overview of L-Threonine Metabolism and Influenced Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for the application of L-Threonine-
13C4,2°N,ds in research.

Protocol 1: Metabolic Labeling for Quantitative
Proteomics (SILAC)

This protocol outlines a general workflow for a SILAC experiment using L-Threonine-
13C4,1°N,ds.

1. Cell Culture and Labeling:
o Culture two populations of cells in parallel.

e For the "light" population, use a custom SILAC medium deficient in L-threonine,
supplemented with natural ("light") L-threonine at a standard concentration.
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For the "heavy" population, use the same base medium supplemented with L-Threonine-
13C4,1°N,ds at the same concentration.

Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of
the labeled amino acid.[8]

Verify complete incorporation by analyzing a small aliquot of protein lysate by mass
spectrometry.

. Experimental Treatment:

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one
or both cell populations.

. Sample Harvesting and Lysis:
Harvest the "light" and "heavy" cell populations.
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease
and phosphatase inhibitors.

. Protein Digestion:
Quantify the protein concentration of the lysate (e.g., using a BCA assay).
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

Digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at
37°C.

. Peptide Cleanup:

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) method.

Dry the purified peptides under vacuum.
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. LC-MS/MS Analysis:
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem
mass spectrometer (e.g., Orbitrap or Q-TOF).

Acquire data in a data-dependent acquisition (DDA) mode.
. Data Analysis:

Process the raw mass spectrometry data using a software package capable of SILAC
analysis (e.g., MaxQuant, Proteome Discoverer).

The software will identify peptides and quantify the intensity ratios of "heavy" to "light"
peptide pairs to determine the relative abundance of proteins between the two experimental
conditions.
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Figure 2: General Experimental Workflow for a SILAC-based Proteomics Study.
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Protocol 2: Quantification of L-Threonine in Plasma
using LC-MS/MS

This protocol describes the use of L-Threonine-13C4,1°N,ds as an internal standard for the
guantification of endogenous L-threonine in plasma.

1. Preparation of Standards and Internal Standard Solution:

e Prepare a stock solution of L-Threonine-13C4,>N,ds (Internal Standard, IS) in a suitable
solvent (e.g., 0.1 M HCI) at a concentration of approximately 1 mg/mL.

» Prepare a series of calibration standards of unlabeled L-threonine in a surrogate matrix (e.g.,
phosphate-buffered saline or stripped plasma) over the expected physiological concentration
range.

e Prepare a working IS solution by diluting the stock solution to a final concentration of
approximately 10 pg/mL.

2. Sample Preparation:

e To 50 pL of plasma sample, calibrator, or quality control sample, add 5 L of the working IS
solution.

e Add 150 pL of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1%
formic acid).

o Vortex the mixture for 1 minute to precipitate proteins.

o Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

o Transfer the supernatant to a new tube or a 96-well plate.

o Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
o Reconstitute the dried extract in 100 uL of the initial mobile phase.

3. LC-MS/MS Analysis:
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e Liquid Chromatography:

o Use a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction
Liguid Chromatography) or a mixed-mode column.

o Employ a gradient elution with a mobile phase system, for example:
= Mobile Phase A: Water with 0.1% formic acid.
= Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
o Inject 5-10 pL of the reconstituted sample.
e Mass Spectrometry:
o Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
o Use Multiple Reaction Monitoring (MRM) for quantification.

o Optimize the MRM transitions for both unlabeled L-threonine and L-Threonine-13Ca,>N,ds.
Example transitions:

» L-Threonine: Q1 (Precursor lon) m/z 120.1 - Q3 (Product lon) m/z 74.1
» L-Threonine-13C4,1°N,ds: Q1 (Precursor lon) m/z 129.1 — Q3 (Product lon) m/z 80.1

o Optimize instrument parameters such as collision energy, declustering potential, and
source temperature.

4. Data Analysis and Quantification:

« Integrate the peak areas for the MRM transitions of both the analyte and the internal
standard.

e Calculate the peak area ratio (analyte/IS).
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o Construct a calibration curve by plotting the peak area ratio against the concentration of the
calibration standards.

» Determine the concentration of L-threonine in the unknown samples by interpolating their
peak area ratios from the calibration curve.
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Figure 3: Workflow for Quantitative Analysis of L-Threonine in Plasma.
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Conclusion

L-Threonine-13C4,>N,ds is a highly versatile and powerful tool for researchers in the fields of
metabolomics, proteomics, and drug development. Its extensive isotopic labeling provides the
necessary mass shift and stability for use as a tracer in metabolic flux analysis and as a reliable
internal standard for accurate quantification. The detailed protocols and conceptual frameworks
provided in this guide serve as a starting point for the successful implementation of L-
Threonine-13C4,2°N,ds in a variety of research applications, ultimately enabling a deeper
understanding of threonine metabolism and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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